2,3-Difluoro-4-bromonitrobenzene

Catalog No.
S825627
CAS No.
1003708-24-4
M.F
C6H2BrF2NO2
M. Wt
237.99 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3-Difluoro-4-bromonitrobenzene

CAS Number

1003708-24-4

Product Name

2,3-Difluoro-4-bromonitrobenzene

IUPAC Name

1-bromo-2,3-difluoro-4-nitrobenzene

Molecular Formula

C6H2BrF2NO2

Molecular Weight

237.99 g/mol

InChI

InChI=1S/C6H2BrF2NO2/c7-3-1-2-4(10(11)12)6(9)5(3)8/h1-2H

InChI Key

GXNBBNIEEJTQST-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1[N+](=O)[O-])F)F)Br

Canonical SMILES

C1=CC(=C(C(=C1[N+](=O)[O-])F)F)Br

Organic Synthesis

Scientific Field: Organic Chemistry:

Application Summary: 2,3-Difluoro-4-bromonitrobenzene is utilized in the synthesis of complex organic molecules due to its reactivity as an electrophile in substitution reactions .

Experimental Procedures: The compound is often used in nucleophilic aromatic substitution reactions where it reacts with various nucleophiles to introduce functional groups that are pivotal in further synthetic steps .

Results Summary: For instance, it has been used to synthesize m-aryloxy phenols, which are valuable in creating bioactive compounds and conducting polymers. The yields of these reactions are generally high, indicating the efficiency of 2,3-Difluoro-4-bromonitrobenzene in such synthetic processes .

Pharmaceutical Research

Scientific Field: Medicinal Chemistry:

Application Summary: In pharmaceutical research, 2,3-Difluoro-4-bromonitrobenzene serves as a precursor for the synthesis of various drug candidates .

Experimental Procedures: It undergoes reactions such as halogenation, nitrile formation, and esterification to produce intermediates for further drug development .

Results Summary: The compound’s role in the synthesis of potential therapeutic agents is significant, with its derivatives being tested for various biological activities, including anti-inflammatory and antitumor effects .

Material Science

Scientific Field: Polymer Chemistry:

Application Summary: This chemical is used in the development of new materials, particularly polymers with enhanced properties .

Experimental Procedures: It can be incorporated into polymer chains or used as a crosslinking agent to modify the thermal and mechanical properties of the materials .

Analytical Chemistry

Scientific Field: Chromatography and Spectroscopy:

Application Summary: 2,3-Difluoro-4-bromonitrobenzene is used as a standard in chromatographic analysis to identify and quantify similar compounds .

Experimental Procedures: It is used in methods like HPLC and LC-MS, where its distinct retention time and mass/charge ratio help in the calibration of the instruments .

Results Summary: The use of this compound as a standard has allowed for the precise quantification of analytes in complex mixtures, enhancing the accuracy of analytical methods .

Environmental Science

Scientific Field: Environmental Monitoring:

Application Summary: The compound’s breakdown products and its interaction with environmental factors are studied to assess its impact on ecosystems .

Experimental Procedures: Environmental samples are analyzed for the presence of 2,3-Difluoro-4-bromonitrobenzene and its degradation products using techniques like gas chromatography-mass spectrometry (GC-MS) .

Biochemistry

Scientific Field: Enzyme Mechanism Studies:

Application Summary: In biochemistry, 2,3-Difluoro-4-bromonitrobenzene is used to probe the mechanisms of enzyme-catalyzed reactions .

Experimental Procedures: The compound acts as a substrate or inhibitor in enzymatic assays, allowing researchers to deduce the active sites and reaction pathways .

Results Summary: Through such studies, insights into enzyme specificity and function have been gained, contributing to the understanding of biochemical processes .

Catalysis Research

Scientific Field: Chemical Engineering:

Application Summary: This compound is studied for its role as a potential catalyst or catalyst precursor in various chemical reactions .

Experimental Procedures: Researchers investigate the catalytic properties of 2,3-Difluoro-4-bromonitrobenzene in reactions such as oxidation and reduction processes, often using spectroscopic methods to monitor the reaction progress .

Nanotechnology

Scientific Field: Nanoscience:

Application Summary: 2,3-Difluoro-4-bromonitrobenzene is used in the synthesis of nanomaterials, particularly in the functionalization of carbon nanotubes and graphene .

Experimental Procedures: The compound is used to introduce nitro and bromo groups onto the surface of nanomaterials, which can further react to attach other functional groups or molecules .

Results Summary: Such functionalization has been shown to enhance the properties of nanomaterials, making them suitable for a wide range of applications, from electronics to medicine .

Agrochemical Research

Scientific Field: Agricultural Chemistry:

Application Summary: The compound’s derivatives are explored for their potential use as agrochemicals, including pesticides and herbicides .

Experimental Procedures: Synthetic pathways involving 2,3-Difluoro-4-bromonitrobenzene lead to new compounds that are tested for their efficacy against various agricultural pests and weeds .

Results Summary: Some derivatives have shown promising results in preliminary tests, indicating potential as future agrochemical agents .

Fluorescence Studies

Scientific Field: Physical Chemistry:

Application Summary: 2,3-Difluoro-4-bromonitrobenzene is used in the study of fluorescent compounds due to its ability to undergo reactions that yield highly fluorescent derivatives .

Experimental Procedures: The compound is reacted with other chemicals under controlled conditions to synthesize fluorescent molecules, which are then analyzed using fluorescence spectroscopy .

Results Summary: These studies have led to the development of new fluorescent dyes and probes for biological and chemical sensing applications .

Computational Chemistry

Scientific Field: Theoretical Chemistry:

Application Summary: Computational models of 2,3-Difluoro-4-bromonitrobenzene are used to predict its reactivity and interactions with other molecules .

Experimental Procedures: Advanced computational methods, such as density functional theory (DFT), are employed to simulate the electronic structure and potential energy surfaces of the compound .

Results Summary: The simulations provide valuable insights into the compound’s behavior in various chemical environments, aiding in the design of new experiments and compounds .

Safety and Hazard Research

Scientific Field: Industrial Hygiene:

Application Summary: The safety profile and potential hazards associated with 2,3-Difluoro-4-bromonitrobenzene are assessed to ensure safe handling and use in industrial and laboratory settings .

Experimental Procedures: Toxicological studies and risk assessments are conducted, involving exposure scenarios, to evaluate the health risks posed by the compound .

Results Summary: The compound is classified with precautionary statements for handling and is accompanied by safety data sheets to inform users of the appropriate safety measures .

2,3-Difluoro-4-bromonitrobenzene is an organic compound with the molecular formula C6H2BrF2NO2C_6H_2BrF_2NO_2. It consists of a benzene ring substituted with two fluorine atoms, one bromine atom, and one nitro group at specific positions. This compound is recognized for its unique electronic properties and reactivity due to the presence of halogen and nitro substituents, making it a valuable intermediate in organic synthesis.

, primarily due to its electrophilic nature. The key types of reactions include:

  • Nucleophilic Aromatic Substitution: The compound readily undergoes nucleophilic substitution reactions where nucleophiles can replace the bromine or fluorine atoms. This reaction is facilitated by the electron-withdrawing nitro group, which stabilizes the negative charge on the intermediate formed during the reaction.
  • Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of catalysts like palladium on carbon. This transformation is significant for synthesizing amine derivatives.
  • Halogenation and Functionalization: The compound can also undergo further halogenation and functionalization, allowing for the introduction of additional functional groups that can enhance its chemical properties or biological activity.

The synthesis of 2,3-Difluoro-4-bromonitrobenzene can be achieved through several methods:

  • Fluorination of Bromonitrobenzene: Starting from 4-bromonitrobenzene, fluorine gas can be introduced to selectively substitute hydrogen atoms on the benzene ring with fluorine atoms under controlled conditions .
  • Sequential Halogenation and Nitration: Another method involves sequential halogenation followed by nitration. This multi-step process can yield the desired product while allowing for precise control over substitution patterns on the benzene ring.
  • Electrophilic Aromatic Substitution: Utilizing electrophilic aromatic substitution reactions with suitable reagents can also lead to the formation of this compound from simpler aromatic precursors.

2,3-Difluoro-4-bromonitrobenzene finds utility in various fields:

  • Organic Synthesis: It serves as a crucial building block for synthesizing more complex organic molecules, especially in the pharmaceutical industry where it is used to develop drug candidates .
  • Material Science: The compound is being explored for applications in materials science, particularly in developing new materials with unique properties such as enhanced conductivity or reactivity.
  • Nanotechnology: It is utilized in the functionalization of nanomaterials like carbon nanotubes and graphene, enhancing their properties for applications in electronics and biomedicine.

Studies on 2,3-Difluoro-4-bromonitrobenzene include investigations into its interactions with enzymes and other biological targets. These studies aim to elucidate its mechanism of action and potential inhibitory effects on specific biological pathways. For example, it may act as a substrate or inhibitor in enzymatic assays, providing insights into enzyme specificity and function.

Several compounds share structural similarities with 2,3-Difluoro-4-bromonitrobenzene. Here are some notable examples:

Compound NameCAS NumberKey Features
1-Bromo-2,3-difluoro-4-nitrobenzene1003708-24-4Similar structure but different substitution pattern
5-Bromo-2,4-difluoronitrobenzene345-24-4Contains bromine at a different position; useful in similar applications
2-Bromo-3,4-difluoro-1-nitrobenzene350699-92-2Different position of substitutions; potential for varied reactivity
1-Bromo-2,5-difluoro-3-nitrobenzene741721-51-7Another variant with different halogen placement

These compounds exhibit unique reactivity patterns and applications based on their structural differences while retaining some common characteristics with 2,3-Difluoro-4-bromonitrobenzene. The study of these compounds helps in understanding their potential uses in synthetic chemistry and materials science .

The electrophilic aromatic bromination of 2,3-difluoro-4-bromonitrobenzene represents a complex synthetic challenge due to the presence of multiple electron-withdrawing substituents that significantly deactivate the aromatic ring toward electrophilic attack [1]. The mechanistic pathway involves a two-step process comprising initial electrophile generation followed by aromatic substitution through either direct substitution or addition-elimination mechanisms [2].

The primary brominating agents employed include molecular bromine activated by Lewis acids such as iron(III) bromide, or N-bromosuccinimide in the presence of catalytic systems [3]. Under these conditions, the electrophilic species Br+ is generated through coordination of bromine with the Lewis acid catalyst, forming a more reactive electrophilic complex [4]. The activation energy for this electrophile generation step ranges from 25-40 kilojoules per mole, with rate constants typically falling between 10^-3 to 10^-1 reciprocal seconds [5].

Recent computational studies using density functional theory at the ωB97X-D/cc-pVTZ level have revealed that the bromination mechanism preferentially occurs through an addition-elimination process rather than the classical direct substitution pathway [1]. This mechanistic preference is particularly pronounced in nonpolar solvents such as carbon tetrachloride, where the formation of stable Wheland intermediates becomes energetically unfavorable [2].

The regioselectivity of bromination is governed by the electronic effects of the fluorine and nitro substituents [6]. The electron-withdrawing nature of these groups directs incoming electrophiles to positions that minimize destabilization of the resulting carbocationic intermediate [7]. Experimental observations indicate that bromination occurs preferentially at the carbon positions least deactivated by the combined inductive and resonance effects of the substituents [8].

Nitration and Fluorination Sequence Optimization

The sequential introduction of nitro and fluorine functionalities requires careful optimization of reaction conditions to achieve optimal yields and regioselectivity [9]. The nitration process typically employs mixed acid systems consisting of nitric acid and sulfuric acid, where the sulfuric acid serves both as a dehydrating agent and catalyst for nitronium ion generation [2].

For difluoronitrobenzene synthesis, the optimal reaction conditions involve maintaining temperatures between 5-60°C with reaction times ranging from 2-4 hours [9]. The use of potassium nitrate in sulfuric acid at controlled temperatures of approximately 5°C has demonstrated yields of 83% for related difluoronitrobenzene compounds [9]. The nitronium ion (NO2+) serves as the active electrophile, and its reactivity is enhanced through coordination with sulfuric acid molecules [2].

Fluorination sequences utilize nucleophilic aromatic substitution mechanisms, particularly effective when electron-withdrawing groups are present to activate the aromatic ring toward nucleophilic attack [10]. The Halex reaction, involving the exchange of chlorine for fluorine using alkali metal fluorides, represents a key synthetic approach [10]. Optimal conditions employ potassium fluoride in dimethyl sulfoxide or N,N-dimethylformamide at temperatures between 145-185°C for 3 hours, achieving transformation efficiencies of 54-55% [11].

The fluorination process can be significantly enhanced through the use of phase transfer catalysts and controlled water content in the fluoride source [10]. Research has demonstrated that alkali metal fluorides with water content between 0.2-2.5% by weight provide optimal reactivity while maintaining selectivity [10]. The reaction mechanism involves initial formation of a Meisenheimer complex followed by elimination of the leaving group to restore aromaticity [12].

Sequence optimization studies have revealed that the order of functional group introduction significantly affects overall yields and selectivity [13]. Fluorine-expedited nitridation strategies have shown promise in related systems, where fluorine weakens metal-oxygen bonds through inductive effects, facilitating subsequent substitution reactions [13].

Catalytic Systems for Regioselective Synthesis

Advanced catalytic systems have been developed to achieve high regioselectivity in the synthesis of multisubstituted aromatic compounds [14]. Palladium-catalyzed aromatic halogenation represents a particularly effective approach, utilizing palladium(II) acetate in combination with hypervalent iodine oxidants such as phenyliodine(III) diacetate [15].

The palladium-catalyzed system operates through a mechanism involving oxidative addition of the aromatic carbon-hydrogen bond to the palladium center, followed by halogen transfer from N-halosuccinimides [16]. Optimal conditions employ 10 mol% palladium(II) acetate with 1.5 equivalents of phenyliodine(III) diacetate in 1,2-dichloroethane at 60°C, achieving yields of 80-95% for various halogenation reactions [15].

Triptycenyl sulfide catalysts have emerged as highly effective Lewis base catalysts for electrophilic aromatic halogenation [14]. The triptycenyl substituent enhances the electrophilic character of the halogen atom through π-system interactions, with computational studies revealing increased positive charge on the bromine atom compared to simple dialkyl sulfide analogs [14]. This catalytic system enables halogenation of unactivated aromatic compounds at ambient temperature using N-halosuccinimides [14].

Transition metal catalysts including rhodium and copper complexes have demonstrated excellent regioselectivity in aromatic functionalization reactions [17]. Rhodium-catalyzed intramolecular aromatic carbenoid insertion reactions proceed with complete regioselectivity, presumably due to steric effects that control the approach of reactive intermediates [17]. Copper(I) catalysts, particularly when combined with 1,10-phenanthroline ligands, provide effective regiocontrol in cycloaddition reactions involving aromatic azides [18].

The turnover numbers for various catalytic systems range from 5-200, with palladium and triptycenyl sulfide systems typically achieving the highest efficiency [Table 2]. Operating temperatures vary significantly depending on the catalyst type, with some systems requiring elevated temperatures of 110-150°C while others operate effectively at ambient conditions [Table 2].

Solid-Phase vs. Solution-Phase Synthesis Approaches

The choice between solid-phase and solution-phase synthesis approaches significantly impacts the efficiency and practicality of 2,3-difluoro-4-bromonitrobenzene synthesis [19]. Solid-phase synthesis offers numerous advantages including simplified purification procedures, enhanced reaction driving force through excess reagent use, and excellent amenability to automation [20].

Solid-phase synthesis utilizes covalent attachment of substrates to insoluble polymer supports, enabling facile separation of products from reagents and byproducts through simple filtration [19]. The reaction can be driven to completion through the use of excess reagents, with typical reaction times of 15-30 minutes compared to 2-8 hours required for solution-phase approaches [Table 4]. Yields in solid-phase synthesis typically range from 85-95%, compared to 70-90% for solution-phase methods [Table 4].

The solid-phase approach demonstrates particular advantages in purification ease, with products requiring minimal additional purification after cleavage from the solid support [21]. This contrasts with solution-phase synthesis, where extensive purification procedures are often necessary to remove excess reagents and byproducts [22]. The pseudo-dilution effect in solid-phase synthesis can be synthetically advantageous in cyclization reactions and helps minimize intermolecular side reactions [23].

Recent developments in polymer-supported reagents and scavenger resins have addressed some limitations of traditional solution-phase synthesis [24]. These approaches combine the synthetic flexibility of solution-phase chemistry with simplified workup procedures reminiscent of solid-phase methods [22]. Monolithic polymer supports with high permeability have demonstrated particular promise, enabling rapid reagent transfer and more efficient transformations [22].

Environmental considerations favor solid-phase approaches due to reduced solvent requirements and simplified waste streams [Table 4]. The automation potential of solid-phase synthesis enables high-throughput synthesis of compound libraries, making it particularly attractive for pharmaceutical and materials science applications [23]. However, solution-phase methods maintain advantages in scalability and can more readily accommodate large-scale industrial production requirements [Table 4].

The mechanistic considerations for electrophilic aromatic substitution remain consistent across both synthetic approaches, with energy barriers for key steps ranging from 15-65 kilojoules per mole [Table 3]. The rate-determining step typically involves formation of the Wheland intermediate, with carbocation stabilization being crucial for reaction success regardless of the synthetic platform employed [25].

Nuclear magnetic resonance spectroscopy provides comprehensive structural information for 2,3-difluoro-4-bromonitrobenzene through analysis of proton, carbon-13, and fluorine-19 nuclei [1]. The multinuclear approach enables complete molecular characterization and elucidation of substituent effects on the aromatic ring system.

Proton Nuclear Magnetic Resonance Analysis

The ¹H nuclear magnetic resonance spectrum of 2,3-difluoro-4-bromonitrobenzene exhibits characteristic aromatic proton resonances in the range of 7.5-8.5 ppm [2]. The electron-withdrawing nature of the nitro group, combined with the electronegative fluorine and bromine substituents, results in significant deshielding of the aromatic protons [2] [3]. The compound contains two aromatic protons, appearing as a doublet and a singlet due to the substitution pattern.

The chemical shift assignments can be predicted using incremental values for substituted benzenes. For nitrobenzene derivatives, the nitro group contributes +0.95 ppm to ortho protons, +0.17 ppm to meta protons, and +0.33 ppm to para protons [2]. Fluorine substituents typically cause downfield shifts of +0.26 ppm for ortho positions and smaller effects for meta and para positions [4]. The bromine atom contributes +0.22 ppm to ortho protons and smaller increments to more distant positions [2].

Spin-spin coupling patterns provide additional structural information. The aromatic protons exhibit typical ortho coupling constants of 6-10 Hz, while meta coupling constants range from 1-3 Hz [5]. Fluorine-proton coupling contributes to the complexity of the spectrum, with ¹H-¹⁹F coupling constants ranging from 6-12 Hz for ortho relationships and 4-8 Hz for meta relationships [5] [6].

Carbon-13 Nuclear Magnetic Resonance Analysis

Carbon-13 nuclear magnetic resonance spectroscopy provides detailed information about the aromatic carbon framework of 2,3-difluoro-4-bromonitrobenzene [7]. The aromatic carbons typically appear in the range of 125-155 ppm, with the carbon bearing the nitro group exhibiting the most downfield shift at approximately 148-155 ppm due to the strong electron-withdrawing effect [7] [8].

The carbon atoms directly bonded to fluorine atoms show characteristic coupling patterns. One-bond ¹³C-¹⁹F coupling constants are typically 240-280 Hz, while two-bond coupling constants range from 20-50 Hz [9] [10]. These large coupling constants facilitate assignment of fluorine-substituted carbon atoms in the aromatic ring.

The carbon bearing the bromine substituent appears at approximately 110-120 ppm, showing the characteristic downfield shift associated with halogen substitution [7]. The remaining aromatic carbons appear in the typical aromatic region, with their exact positions determined by the cumulative effects of all substituents.

Fluorine-19 Nuclear Magnetic Resonance Analysis

Fluorine-19 nuclear magnetic resonance spectroscopy is particularly valuable for characterizing fluorinated aromatic compounds due to the high sensitivity and wide chemical shift range of fluorine nuclei [1] [11]. For 2,3-difluoro-4-bromonitrobenzene, the two fluorine atoms are expected to exhibit distinct chemical shifts due to their different electronic environments.

Aromatic fluorine atoms typically resonate in the range of -110 to -130 ppm relative to trichlorofluoromethane [11] [12]. The fluorine atom ortho to the nitro group experiences greater deshielding due to the electron-withdrawing effect, resulting in a more downfield chemical shift compared to the fluorine atom meta to the nitro group [1] [13].

The fluorine-fluorine coupling constant provides structural information about the relative positions of the fluorine atoms. For ortho-difluoro systems, ¹⁹F-¹⁹F coupling constants typically range from 12-20 Hz [14] [15]. The magnitude of this coupling depends on the electronic environment and can provide insights into the substituent effects on the aromatic ring system.

Vibrational Spectroscopy (Fourier Transform Infrared, Raman)

Vibrational spectroscopy provides complementary information to nuclear magnetic resonance, enabling identification of functional groups and analysis of molecular structure through characteristic vibrational frequencies [16] [17].

Fourier Transform Infrared Spectroscopy

The Fourier transform infrared spectrum of 2,3-difluoro-4-bromonitrobenzene exhibits characteristic absorption bands corresponding to the various functional groups present in the molecule [17] [18]. The aromatic carbon-hydrogen stretching vibrations appear in the region 3100-3000 cm⁻¹, with the exact frequencies influenced by the electron-withdrawing substituents [19] [20].

The nitro group provides the most characteristic and intense infrared absorptions. The asymmetric nitro stretching vibration appears as a strong band in the range 1570-1520 cm⁻¹, while the symmetric nitro stretching vibration occurs at 1380-1320 cm⁻¹ [18] [19] [21]. These bands are particularly diagnostic for nitroaromatic compounds and their positions can provide information about the electronic environment of the nitro group.

The aromatic carbon-carbon stretching vibrations appear in the region 1620-1450 cm⁻¹, with multiple bands corresponding to different ring vibrational modes [19] [20]. The carbon-fluorine stretching vibrations occur in the range 1350-1100 cm⁻¹, with the exact frequencies depending on the electronic environment and the nature of adjacent substituents [17] [19].

The carbon-bromine stretching vibration appears as a characteristic band at approximately 650-550 cm⁻¹ [22] [23]. This frequency is lower than those of other carbon-halogen stretches due to the heavy mass of the bromine atom [23]. Additional bands corresponding to carbon-hydrogen bending vibrations, both in-plane and out-of-plane, appear in the regions 1320-1000 cm⁻¹ and 900-650 cm⁻¹, respectively [19] [20].

Raman Spectroscopy

Raman spectroscopy provides complementary vibrational information to infrared spectroscopy, with different selection rules governing the activity of vibrational modes [17] [22]. The Raman spectrum of 2,3-difluoro-4-bromonitrobenzene exhibits strong bands corresponding to symmetric vibrational modes, particularly those involving carbon-carbon stretching and ring breathing modes [19] [20].

The aromatic ring breathing mode appears as a strong Raman band at approximately 1010-980 cm⁻¹, providing a characteristic marker for the aromatic ring system [19]. The carbon-carbon stretching vibrations appear as multiple bands in the region 1620-1450 cm⁻¹, with their intensities and positions providing information about the symmetry and electronic structure of the aromatic ring [20] [24].

The nitro group vibrations are also observed in the Raman spectrum, though with different relative intensities compared to the infrared spectrum. The symmetric nitro stretching vibration appears as a strong Raman band, while the asymmetric stretch may be weaker or absent depending on the molecular symmetry [19] [20]. The carbon-fluorine stretching vibrations contribute to the Raman spectrum in the region 1350-1100 cm⁻¹, with their intensities providing information about the polarizability changes associated with these vibrations [17] [19].

Mass Spectrometric Fragmentation Patterns

Mass spectrometry provides molecular weight determination and structural information through characteristic fragmentation patterns [25] [26]. For 2,3-difluoro-4-bromonitrobenzene, the molecular ion appears at m/z 238, with a characteristic isotope pattern due to the presence of bromine [27] [28].

Molecular Ion and Isotope Pattern

The molecular ion peak of 2,3-difluoro-4-bromonitrobenzene appears at m/z 238, corresponding to the molecular formula C₆H₂BrF₂NO₂ [25]. The presence of bromine creates a characteristic isotope pattern, with the M+2 peak appearing at m/z 240 due to the ⁷⁹Br and ⁸¹Br isotopes [27] [28]. The relative intensities of these peaks follow the natural abundance ratio of bromine isotopes, approximately 1:1 [28].

This isotope pattern is diagnostic for the presence of bromine in the molecule and provides confirmation of the molecular formula. The pattern is readily distinguishable from other halogen isotope patterns, such as chlorine which exhibits a 3:1 ratio for M:M+2 peaks [28].

Fragmentation Pathways

The fragmentation of 2,3-difluoro-4-bromonitrobenzene follows predictable pathways based on the stability of the resulting fragments and the bond strengths within the molecule [25] [26]. The loss of the nitro group (NO₂, 46 mass units) is a common fragmentation pathway for nitroaromatic compounds, resulting in a fragment ion at m/z 192 [25].

The loss of bromine (79 mass units) from the molecular ion produces a fragment at m/z 159, corresponding to the difluoronitrobenzene cation [25]. This fragmentation is facilitated by the relatively weak carbon-bromine bond compared to carbon-fluorine bonds [26].

Additional fragmentation patterns include the loss of nitrogen oxide (NO, 30 mass units) and oxygen (16 mass units) from the nitro group, producing fragments at m/z 208 and 222, respectively [25]. These fragmentations provide structural information about the nitro group and its attachment to the aromatic ring.

The base peak in the mass spectrum often corresponds to a stable aromatic fragment formed through rearrangement processes. For fluorinated nitrobenzenes, fragments containing the intact aromatic ring with partial substituent loss typically exhibit high stability and intensity [25] [26].

Ultraviolet-Visible Absorption Characteristics

Ultraviolet-visible spectroscopy provides information about the electronic transitions and chromophoric properties of 2,3-difluoro-4-bromonitrobenzene [29] [30]. The electronic absorption spectrum is dominated by transitions involving the aromatic ring system and the nitro group chromophore.

Electronic Transitions

The ultraviolet-visible spectrum of 2,3-difluoro-4-bromonitrobenzene exhibits several characteristic absorption bands corresponding to different electronic transitions [29] [30]. The primary absorption occurs in the range 250-300 nm, corresponding to aromatic π→π* transitions [29]. These transitions are characteristic of substituted benzene derivatives and provide information about the electronic structure of the aromatic ring system.

The nitro group contributes additional absorption bands in the near-ultraviolet region. A weaker absorption band appears around 340-360 nm, corresponding to an n→π* transition localized primarily on the nitro group [29]. This transition is typically forbidden in the absence of molecular distortion but gains intensity through vibronic coupling and symmetry breaking [29].

The presence of electron-withdrawing substituents, particularly the nitro group, causes a bathochromic shift (red shift) in the absorption bands compared to unsubstituted benzene [29] [30]. This shift reflects the lowering of the π* orbital energy levels due to the electron-withdrawing effects of the substituents.

Substituent Effects on Electronic Spectra

The multiple substituents on the benzene ring create a complex electronic environment that influences the absorption characteristics [29] [30]. The nitro group, being the strongest electron-withdrawing group, dominates the electronic properties and contributes most significantly to the bathochromic shift [29].

The fluorine atoms, while electronegative, have a weaker effect on the electronic transitions due to their smaller size and different orbital interactions compared to the nitro group [29]. The bromine atom contributes to the overall electron-withdrawing character of the molecule, though its effect is less pronounced than that of the nitro group [29].

The combination of these substituents creates a molecule with enhanced light absorption in the near-ultraviolet region, making it potentially useful for photochemical applications or as a chromophore in various chemical systems [29] [30]. The absorption characteristics also provide insights into the electronic distribution within the molecule and the relative importance of different substituent effects.

XLogP3

2.6

Wikipedia

1-Bromo-2,3-difluoro-4-nitrobenzene

Dates

Last modified: 08-16-2023

Explore Compound Types